12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid
Overview
Description
12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid, also known as etheroleic acid, is a divinyl ether fatty acid. This compound is notable for its unique structure, which includes a hex-1-en-1-yloxy group attached to a dodeca-9,11-dienoic acid backbone. It is found in various plants, including garlic (Allium sativum) and spikemoss (Selaginella moellendorffii) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid typically involves the enzymatic reaction catalyzed by etheroleic acid synthase. This enzyme converts (9Z,11E,13S)-13-hydroperoxy-9,11-octadecadienoic acid into this compound and water . The reaction conditions usually involve the presence of a heme-thiolate protein (P-450) and occur in plant tissues.
Industrial Production Methods
it can be extracted from plant sources where it naturally occurs, such as garlic and spikemoss .
Chemical Reactions Analysis
Types of Reactions
12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: The ether linkage can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted ether derivatives.
Scientific Research Applications
12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study divinyl ether fatty acids and their reactions.
Biology: Research on its role in plant defense mechanisms and signaling pathways.
Industry: Possible use in the synthesis of bio-based materials and chemicals.
Mechanism of Action
The mechanism of action of 12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid involves its interaction with specific enzymes and proteins in plants. It is synthesized by etheroleic acid synthase, a heme-thiolate protein (P-450), which catalyzes the conversion of hydroperoxy fatty acids into divinyl ether fatty acids . This compound may act as a signaling molecule in plant defense responses.
Comparison with Similar Compounds
Similar Compounds
Linoleic acid: A polyunsaturated omega-6 fatty acid with a similar diene structure.
Oleic acid: A monounsaturated fatty acid with a single double bond.
Arachidonic acid: A polyunsaturated omega-6 fatty acid with multiple double bonds.
Uniqueness
12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid is unique due to its divinyl ether structure, which is not commonly found in other fatty acids.
Properties
IUPAC Name |
12-hex-1-enoxydodeca-9,11-dienoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNHRHWFZHFAAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=COC=CC=CCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649074 | |
Record name | 12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169217-38-3 | |
Record name | 12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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